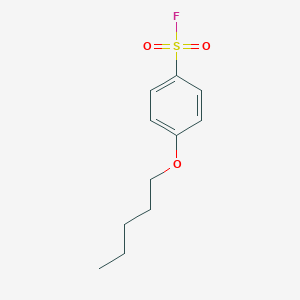

4-(Pentyloxy)benzene-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FO3S |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-pentoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C11H15FO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3 |

InChI Key |

NJSXFZKLSKHCHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Fundamental Reactivity and Mechanistic Aspects of Aryl Sulfonyl Fluorides

Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that leverages the unique properties of the S(VI)-F bond. nih.govresearchgate.net Unlike other sulfonyl halides, such as sulfonyl chlorides, which can be sensitive to reduction, sulfonyl fluorides are exceptionally stable. advanceseng.com This stability is attributed to the high strength of the S-F bond. chem-station.combldpharm.com However, this latent reactivity can be "unleashed" under specific catalytic conditions, allowing the sulfonyl fluoride group to react with nucleophiles in a highly controlled manner. nih.gov

The activation of the S-F bond for exchange reactions typically requires the presence of a catalyst, such as a tertiary amine base or an agent that can interact with the fluoride leaving group, like a proton or a silicon-based species. chem-station.comnih.gov This activation facilitates the departure of the fluoride ion, which is a key step in the reaction mechanism. nih.gov The process is highly efficient and chemoselective, enabling the formation of strong covalent links between molecular modules via a sulfur(VI) hub. nih.govnih.gov SuFEx reactions are compatible with a wide array of functional groups and are often tolerant of both water and oxygen, broadening their applicability in various fields, including polymer chemistry and drug discovery. advanceseng.comresearchgate.net

Nucleophilic Attack Profiles at the Sulfur(VI) Center

The sulfur atom in an aryl sulfonyl fluoride is in a high oxidation state (VI) and is highly electrophilic, making it susceptible to attack by nucleophiles. nih.govnih.gov The SuFEx reaction proceeds via a nucleophilic substitution at this sulfur center. chem-station.combldpharm.com A wide range of nucleophiles can participate in this reaction, including phenols (often as their silyl (B83357) ethers), amines, and alcohols, leading to the formation of sulfonates, sulfonamides, and sulfate (B86663) esters, respectively. nih.govresearchgate.net

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to increase the electrophilicity of the sulfur center, making it more reactive towards nucleophiles. Conversely, electron-donating groups, such as the pentyloxy group in 4-(pentyloxy)benzene-1-sulfonyl fluoride, can decrease reactivity. This allows for the fine-tuning of the warhead's reactivity for specific applications, such as in the design of covalent inhibitors for proteins. rsc.orgnih.gov Studies have shown that aryl sulfonyl fluorides react readily with various nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, and histidine, forming stable covalent bonds. bldpharm.comrsc.org

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Nucleophilic Amino Acid | Resulting Covalent Bond | Stability of Adduct |

|---|---|---|

| Tyrosine | Sulfonate Ester | Stable rsc.org |

| Lysine | Sulfonamide | Stable rsc.org |

| Serine | Sulfonate Ester | Stable nih.gov |

| Threonine | Sulfonate Ester | Stable bldpharm.com |

| Histidine | Sulfonylimidazole | Stable bldpharm.com |

| Cysteine | Thiosulfonate Ester | Unstable rsc.org |

Chemoselectivity and Functional Group Compatibility in SuFEx Reactions

A hallmark of SuFEx chemistry, and click chemistry in general, is its exceptional chemoselectivity and broad functional group tolerance. chem-station.comnih.gov The sulfonyl fluoride moiety (–SO₂F) is remarkably stable and does not react under conditions typically used for many common organic transformations. nih.govresearcher.life This allows for the modification of complex molecules containing a sulfonyl fluoride group without affecting other functionalities.

The SuFEx reaction itself is also highly selective. Under catalytic activation, the sulfonyl fluoride will react preferentially with specific nucleophiles, such as phenols or primary amines, while leaving other functional groups untouched. nih.govresearchgate.net This orthogonality is crucial for applications in chemical biology and materials science, where reactions must proceed with high fidelity in the presence of a multitude of other chemical groups. nih.govresearchgate.net The stability of the –SO₂F group is demonstrated by its compatibility with conditions for amide and ester formation, and even transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net However, certain conditions, such as the use of strongly basic catalysts, may be incompatible with substrates like alkyl sulfonyl fluorides that have acidic α-protons, as this can lead to elimination side reactions. nih.gov

Table 2: Functional Group Compatibility with Aryl Sulfonyl Fluorides

| Tolerated Functional Groups | Potentially Incompatible Conditions/Groups |

|---|---|

| Amides, Esters nih.gov | Strong bases with α-protons on alkyl sulfonyls nih.gov |

| Ethers, Halides nih.gov | |

| Nitriles, Nitro groups researchgate.net | |

| Alkenes, Alkynes researchgate.net | |

| Aldehydes, Ketones | |

| Carboxylic Acids | |

| Alcohols, Thiols |

Kinetic and Thermodynamic Considerations in S-F Bond Activation

The unique reactivity of aryl sulfonyl fluorides is rooted in the kinetic and thermodynamic properties of the sulfur-fluorine bond. Thermodynamically, the S(VI)-F bond is significantly stronger and more stable than other sulfur(VI)-halide bonds. chem-station.comnih.gov For instance, the homolytic bond dissociation energy for the S-F bond in sulfuryl fluoride (SO₂F₂) is approximately 90.5 kcal/mol, which is nearly double that of the S-Cl bond in sulfuryl chloride (SO₂Cl₂), estimated at 46 kcal/mol. bldpharm.com This high bond energy contributes to the thermal stability and general inertness of sulfonyl fluorides. bldpharm.comnih.gov

Despite this thermodynamic stability, the S-F bond can be activated under the right conditions, a process governed by kinetics. The activation barrier for the reaction with nucleophiles is lowered in the presence of catalysts. chem-station.com For example, proton or silicon-based Lewis acids can activate the S-F bond by coordinating to the fluorine atom, making it a better leaving group. advanceseng.comchem-station.com Similarly, amine bases facilitate the reaction, and the stabilization of the departing fluoride ion, for instance by forming a symmetric bifluoride ion ([F-H-F]⁻), plays a crucial role in making the process favorable. bldpharm.com The reactivity can be predictably modulated by the electronic properties of the aryl substituents, allowing for rational control over the reaction kinetics. rsc.org While highly reactive sulfonyl fluoride warheads are effective, they may also be more susceptible to hydrolysis, indicating that reactivity must be carefully balanced for optimal performance, particularly in aqueous environments. rsc.org

Table 3: Comparison of S-X Bond Dissociation Energies in SO₂X₂

| Bond | Homolytic Bond Dissociation Energy (kcal/mol) |

|---|---|

| S-F | 90.5 ± 4.3 bldpharm.com |

| S-Cl | 46 ± 4 bldpharm.com |

Applications of Aryl Sulfonyl Fluorides in Advanced Chemical Research

Design and Utilization as Covalent Chemical Biology Probes

Covalent chemical biology probes are invaluable tools for identifying and validating protein targets, mapping binding sites, and elucidating biological pathways. Aryl sulfonyl fluorides, including 4-(Pentyloxy)benzene-1-sulfonyl fluoride (B91410), serve as versatile scaffolds for the design of such probes. nih.govnih.gov The sulfonyl fluoride moiety acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on a target protein. nih.govnih.gov The aryl ring provides a platform for introducing various functionalities, such as reporter tags (e.g., fluorophores, biotin) or pharmacophoric elements that direct the probe to a specific protein of interest.

The pentyloxy group in 4-(Pentyloxy)benzene-1-sulfonyl fluoride can contribute to the probe's properties in several ways. The five-carbon alkyl chain increases the hydrophobicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in proteins. This feature can be exploited to design probes that target specific cellular compartments or proteins with lipophilic ligand-binding sites.

The general structure of a covalent chemical biology probe based on an aryl sulfonyl fluoride scaffold is depicted below:

| Component | Function | Example Moiety |

| Warhead | Forms a covalent bond with the target protein. | Sulfonyl fluoride (-SO₂F) |

| Scaffold | Provides the structural framework and allows for functionalization. | 4-(Pentyloxy)benzene |

| Linker | Connects the scaffold to a reporter tag (optional). | Alkyl chain, polyethylene (B3416737) glycol |

| Reporter Tag | Enables detection and identification of the labeled protein. | Fluorophore, biotin, alkyne |

The reactivity of the sulfonyl fluoride warhead is crucial for its function as a probe. It must be stable enough to not react indiscriminately with cellular components but reactive enough to form a covalent bond with the target residue upon binding. nih.gov The electronic properties of the aryl ring, influenced by substituents like the pentyloxy group, can modulate this reactivity.

Targeted Covalent Modification of Amino Acid Residues in Model Systems

The utility of aryl sulfonyl fluorides as covalent probes stems from their ability to react with a range of nucleophilic amino acid residues. nih.govsci-hub.se This reactivity is not limited to the highly nucleophilic cysteine but extends to other residues, expanding the scope of proteins that can be targeted. nih.gov

Reactivity with Lysine (B10760008) and Tyrosine Side Chains

Lysine and tyrosine are abundant amino acids that are frequently found in protein binding sites. The sulfonyl fluoride moiety can react with the ε-amino group of lysine and the hydroxyl group of tyrosine to form stable sulfonamide and sulfonate ester linkages, respectively. nih.govsci-hub.se The pKa of these residues in the local protein microenvironment plays a significant role in their nucleophilicity and, consequently, their reactivity towards sulfonyl fluorides. nih.gov A basic microenvironment that deprotonates the lysine side chain or the tyrosine hydroxyl group enhances their reactivity. sci-hub.se

The interaction of this compound with these residues is expected to follow this general principle. The hydrophobic pentyloxy tail may favor binding to proteins where lysine or tyrosine residues are located within or near hydrophobic pockets.

Interaction with Histidine and Serine/Threonine Residues

Histidine, with its imidazole (B134444) side chain, and the hydroxyl-containing serine and threonine residues are also potential targets for aryl sulfonyl fluorides. nih.gov The reaction with histidine is often dependent on the specific context of the binding pocket, which can activate the imidazole ring. nih.gov Serine and threonine are classic targets for sulfonyl fluorides, particularly in the active sites of serine proteases and hydrolases, where the catalytic serine is highly activated. nih.gov

The table below summarizes the covalent adducts formed between a generic aryl sulfonyl fluoride and these amino acid residues:

| Amino Acid | Nucleophilic Group | Covalent Adduct |

| Lysine | ε-Amino group (-NH₂) | Sulfonamide (-SO₂-NH-) |

| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate ester (-SO₂-O-) |

| Histidine | Imidazole ring | Sulfonyl imidazole (can be unstable) |

| Serine/Threonine | Hydroxyl group (-OH) | Sulfonate ester (-SO₂-O-) |

Differential Reactivity with Cysteine Residues

While cysteine is a common target for many covalent modifiers, its reaction with aryl sulfonyl fluorides can be more nuanced. The sulfhydryl group of cysteine can react to form a thiosulfonate ester linkage. However, this adduct can be less stable compared to the sulfonamides and sulfonate esters formed with other residues. nih.gov The relative reactivity towards cysteine versus other nucleophilic residues can be influenced by the electronic and steric properties of the aryl sulfonyl fluoride and the specific protein environment.

Integration into Rational Drug Design Strategies at a Chemical Biology Level

The ability of aryl sulfonyl fluorides to covalently modify specific amino acid residues makes them attractive for rational drug design. ontosight.ai Targeted covalent inhibitors (TCIs) can offer several advantages over non-covalent drugs, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. researchgate.net

In this context, this compound can be envisioned as a starting point or a fragment for the development of more complex TCIs. The design process typically involves:

Target Identification and Validation: Identifying a protein of therapeutic interest with a suitable nucleophilic residue in or near a binding pocket.

Scaffold Design: Developing a molecular scaffold that provides high-affinity binding to the target. The 4-(pentyloxy)phenyl group could serve as a core fragment that binds to a hydrophobic region of the target.

Warhead Incorporation: Appending the sulfonyl fluoride warhead to the scaffold in a position that allows for efficient reaction with the targeted amino acid.

Optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties. The length of the alkoxy chain, for instance, could be varied to optimize binding affinity.

Computational and Theoretical Studies on Sulfonyl Fluoride Derivatives

Quantum Chemical Investigations and Density Functional Theory (DFT) Applications

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like 4-(Pentyloxy)benzene-1-sulfonyl fluoride (B91410). DFT methods are a mainstay in computational chemistry for their balance of accuracy and computational cost, enabling the calculation of various molecular properties. By solving the Kohn-Sham equations, DFT can be used to determine the electron density distribution, from which numerous properties of a molecule can be derived.

For sulfonyl fluorides, DFT calculations can elucidate the geometric and electronic properties that govern their reactivity. These studies often involve geometry optimization to find the lowest energy conformation of the molecule and frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating electronic properties such as molecular orbital energies (HOMO and LUMO), the electrostatic potential, and atomic charges. These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Calculated Molecular Properties of Related Sulfonamides

| Property | Value | Method |

| HOMO Energy | -6.509 eV | DFT/B3LYP |

| LUMO Energy | -4.305 eV | DFT/B3LYP |

| Energy Gap (ΔE) | 2.204 eV | DFT/B3LYP |

| Dipole Moment | 3.63 D | DFT/B3LYP |

In Silico Molecular Docking and Virtual Screening Methodologies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. For a compound like 4-(pentyloxy)benzene-1-sulfonyl fluoride, molecular docking could be employed to investigate its potential as an inhibitor for a specific enzyme. The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the active site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol.

Virtual screening is a broader computational approach that involves the screening of large libraries of compounds against a biological target. Structure-based virtual screening (SBVS) utilizes molecular docking to identify potential hits from these libraries. If this compound were part of such a library, its potential to interact with various biological targets could be assessed computationally. The results of virtual screening can help prioritize compounds for further experimental testing, thereby accelerating the drug discovery process.

Conformational Analysis and Electronic Structure Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses a pentyloxy chain, multiple low-energy conformations can exist. Understanding the conformational landscape is crucial as the biological activity of a molecule can be dependent on its three-dimensional shape. Computational methods, such as DFT, can be used to perform a systematic search for different conformers and to determine their relative energies.

Electronic structure studies provide a detailed description of the arrangement of electrons in a molecule. As mentioned earlier, DFT is a powerful tool for this purpose. The electronic structure of this compound would be characterized by the distribution of electron density, the nature of its molecular orbitals, and its electrostatic potential. The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby indicating likely sites for electrophilic and nucleophilic attack.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling in chemistry uses computational methods to forecast the reactivity and selectivity of chemical reactions. For this compound, this could involve predicting how it will react with different reagents or under various conditions. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to identify the most reactive sites within the molecule. These indices help in predicting whether a particular atom in the molecule is more susceptible to nucleophilic, electrophilic, or radical attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.